N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide
CAS No.: 494827-45-1
Cat. No.: VC21508112
Molecular Formula: C19H18ClNO3S
Molecular Weight: 375.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494827-45-1 |
|---|---|
| Molecular Formula | C19H18ClNO3S |
| Molecular Weight | 375.9g/mol |
| IUPAC Name | N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C19H18ClNO3S/c1-11-8-13(3)18(9-12(11)2)25(23,24)21-17-10-16(20)19(22)15-7-5-4-6-14(15)17/h4-10,21-22H,1-3H3 |
| Standard InChI Key | SAQVFKHUPWIQSZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C |
Introduction
Chemical Structure and Nomenclature
Molecular Formula and Weight
The molecular formula of N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide is , with a molecular weight of 375.9 g/mol. This formula indicates the presence of chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms integrated into an aromatic framework.
IUPAC Name
The systematic IUPAC name for this compound is N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide. The nomenclature reflects the substitution pattern on both the naphthalene ring and the benzene sulfonamide group.
Structural Representation
The structural representation can be described using SMILES notation: CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Cl)C. This notation encodes the connectivity and stereochemistry of the molecule.
Visual Representation
The compound features two primary aromatic systems: a chlorinated hydroxynaphthalene moiety and a trimethyl-substituted benzene sulfonamide group. The sulfonamide functional group connects these systems via a nitrogen atom.
Synthesis Pathways
General Synthetic Approach
The synthesis of N-(3-chloro-4-hydroxynaphthalen-1-yl)-2,4,5-trimethylbenzenesulfonamide generally involves:
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Functionalization of naphthalene derivatives to introduce hydroxyl and chlorine substituents.
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Preparation of trimethylbenzenesulfonyl chloride as a reactive intermediate.
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Coupling through sulfonamidation under controlled conditions.
Reaction Mechanism
The sulfonamidation reaction typically proceeds via nucleophilic substitution at the sulfur atom in the sulfonyl chloride group. The amine functionality on the naphthalene derivative acts as the nucleophile.
Optimization Parameters
Key parameters influencing yield include:
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Solvent choice (e.g., dichloromethane or acetonitrile).
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Temperature control during coupling reactions.
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Use of catalysts or bases to enhance reaction kinetics.
Physicochemical Properties
Solubility Profile
It demonstrates slight solubility in polar solvents like DMSO and methanol . This property is crucial for its application in biological assays where solvent compatibility is essential.
Spectroscopic Characteristics
Spectroscopic techniques such as IR and NMR provide insights into functional group identification:
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IR: Characteristic bands for stretching vibrations.
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-NMR: Signals corresponding to aromatic protons and methyl groups.
Biological Activity and Applications
Mechanistic Insights
Sulfonamides exert their biological effects by inhibiting enzymes such as dihydropteroate synthase (DHPS), which is critical in folate biosynthesis pathways in microorganisms .
Research Applications
This compound could be explored for:
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Antibacterial activity against resistant strains.
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Antitumor potential due to its aromatic sulfonamide scaffold.
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Neuroprotective effects in models of oxidative stress or neurodegeneration .
Computational Studies
Docking Simulations
Computational docking studies can predict binding affinities to target proteins such as DHPS or other sulfonamide-sensitive enzymes . These simulations aid in rational drug design by identifying key interactions at the molecular level.
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations can provide insights into electronic properties such as HOMO-LUMO gaps, which correlate with reactivity and stability.
Data Tables
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